GDC-0349

説明

mTOR Inhibitor GDC-0349 is an orally bioavailable, ATP-competitive, tetrahydroquinazoline (THQ)-based inhibitor of the mammalian target of rapamycin (mTOR) with potential antineoplastic activity. Upon administration, GDC-0349 selectively binds to and inhibits the activity of mTOR, which may result in both the induction of tumor cell apoptosis and a decrease in tumor cell proliferation. mTOR, a serine/threonine kinase belonging to the phosphatidylinositol-3 (PI3K) kinase-related kinase (PIKK) family, plays an important role in the PI3K/Akt/mTOR signaling pathway that regulates cell growth and proliferation, and its expression or activity is frequently dysregulated in human cancers.

RG-7603 is a small molecule drug with a maximum clinical trial phase of I and has 1 investigational indication.

an mTOR inhibitor with antineoplastic activity; structure in first source

特性

IUPAC Name |

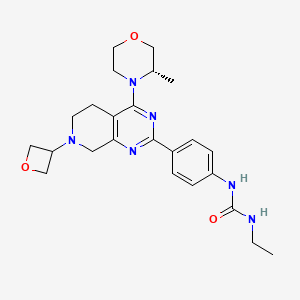

1-ethyl-3-[4-[4-[(3S)-3-methylmorpholin-4-yl]-7-(oxetan-3-yl)-6,8-dihydro-5H-pyrido[3,4-d]pyrimidin-2-yl]phenyl]urea |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H32N6O3/c1-3-25-24(31)26-18-6-4-17(5-7-18)22-27-21-12-29(19-14-33-15-19)9-8-20(21)23(28-22)30-10-11-32-13-16(30)2/h4-7,16,19H,3,8-15H2,1-2H3,(H2,25,26,31)/t16-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RGJOJUGRHPQXGF-INIZCTEOSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(=O)NC1=CC=C(C=C1)C2=NC3=C(CCN(C3)C4COC4)C(=N2)N5CCOCC5C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCNC(=O)NC1=CC=C(C=C1)C2=NC3=C(CCN(C3)C4COC4)C(=N2)N5CCOC[C@@H]5C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H32N6O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40152996 |

Source

|

| Record name | GDC-0349 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40152996 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

452.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1207360-89-1 |

Source

|

| Record name | GDC-0349 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1207360891 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | GDC-0349 | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13072 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | GDC-0349 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40152996 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | GDC-0349 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/579255I6O9 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

GDC-0349: A Technical Guide to its Discovery and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

GDC-0349 is a potent and selective ATP-competitive inhibitor of the mammalian target of rapamycin (mTOR). This document provides an in-depth technical overview of the discovery, synthesis, and biological characterization of GDC-0349, intended for researchers and professionals in the field of drug development. It includes detailed experimental protocols, quantitative data summaries, and visualizations of key biological pathways and experimental workflows.

Introduction

The phosphatidylinositol-3-kinase (PI3K)/Akt/mTOR signaling pathway is a critical regulator of cell growth, proliferation, and survival.[1] Its aberrant activation is a hallmark of many human cancers, making it a prime target for therapeutic intervention.[1] GDC-0349 emerged from a lead optimization program aimed at developing a potent and selective mTOR inhibitor with favorable pharmacological properties.[1] It inhibits both mTORC1 and mTORC2 complexes, offering a more complete blockade of the pathway compared to earlier mTOR inhibitors like rapamycin and its analogs.[1][2]

Mechanism of Action and Signaling Pathway

GDC-0349 is an ATP-competitive inhibitor of mTOR, binding to the kinase domain and preventing the phosphorylation of its downstream substrates.[2] This dual inhibition of mTORC1 and mTORC2 leads to the disruption of numerous cellular processes, including protein synthesis, cell cycle progression, and survival.

Below is a diagram illustrating the PI3K/Akt/mTOR signaling pathway and the point of intervention by GDC-0349.

References

GDC-0349: A Technical Guide to PI3K/Akt/mTOR Pathway Inhibition

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of GDC-0349, a potent and selective inhibitor of the mammalian target of rapamycin (mTOR). It details the compound's mechanism of action within the PI3K/Akt/mTOR signaling pathway, presents key quantitative data from preclinical studies, and outlines relevant experimental protocols.

Introduction: The PI3K/Akt/mTOR Pathway and GDC-0349

The phosphatidylinositol-3-kinase (PI3K)/Akt/mTOR signaling pathway is a critical intracellular cascade that governs essential cellular processes, including growth, proliferation, survival, and metabolism.[1][2] Aberrant activation of this pathway is a common feature in many human cancers, making its components attractive targets for therapeutic intervention.[3][4][5] mTOR, a serine/threonine kinase, functions as a central regulator within this pathway, existing in two distinct multiprotein complexes: mTORC1 and mTORC2.[3]

GDC-0349 is a potent, selective, and ATP-competitive inhibitor of mTOR developed for cancer therapy.[3][4] Unlike first-generation mTOR inhibitors such as rapamycin and its analogs (rapalogs), which primarily inhibit mTORC1, GDC-0349 is a second-generation inhibitor that targets the kinase activity of both mTORC1 and mTORC2.[3][6][7] This dual inhibition is believed to offer a more comprehensive blockade of the pathway, overcoming some of the limitations of mTORC1-selective inhibitors, such as the feedback activation of Akt signaling.[6][7]

Mechanism of Action

GDC-0349 exerts its effects by directly competing with ATP for binding to the mTOR kinase domain.[4][8] This inhibition prevents the phosphorylation of downstream substrates of both mTORC1 and mTORC2 complexes.

-

mTORC1 Inhibition: By inhibiting mTORC1, GDC-0349 blocks the phosphorylation of key substrates like S6 kinase (S6K) and eIF4E-binding protein 1 (4E-BP1). This leads to a reduction in protein synthesis and cell proliferation.[7]

-

mTORC2 Inhibition: Inhibition of mTORC2 by GDC-0349 prevents the phosphorylation of Akt at serine 473 (S473), a crucial step for full Akt activation.[3][8] This dampens the pro-survival signals mediated by Akt.

Pharmacodynamic studies have confirmed that GDC-0349 effectively inhibits downstream markers of both complexes, including phospho-4EBP1 (mTORC1 substrate) and phospho-Akt(S473) (mTORC2 substrate), in vivo.[3][8]

Signaling Pathway Diagram

Caption: PI3K/Akt/mTOR pathway showing inhibition of mTORC1 and mTORC2 by GDC-0349.

Quantitative Data

The preclinical profile of GDC-0349 is characterized by high potency and selectivity.

Table 1: In Vitro Kinase Inhibition Profile

| Target | Assay Type | Value | Selectivity vs. PI3Kα | Reference |

| mTOR | Ki | 3.8 nM | >790-fold | [8] |

| PI3Kα | Inhibition | >790x less | - | [8] |

| 266 Kinases | Inhibition | <25% at 1µM | - | [3] |

Table 2: In Vivo Efficacy in Xenograft Models

| Xenograft Model | Cancer Type | Genetic Background | Dosing Regimen (Oral) | Tumor Growth Inhibition (TGI) | Reference |

| MCF7-neo/Her2 | Breast Cancer | PI3K mutation | Daily | Dose-dependent, 99% at MTD | [3][8] |

| PC3 | Prostate Cancer | PTEN null | Daily | Efficacious | [8] |

| 786-O | Renal Cell Carcinoma | VHL mutant | Daily | Efficacious | [8] |

| A549 | Non-Small Cell Lung Cancer | KRas mutant | Daily | Modest (as single agent) | [3] |

Table 3: Pharmacokinetic Parameters

| Species | Parameter | Value | Reference |

| Mouse | Free Plasma Clearance | 100 mL/min/kg | [3] |

| Rat | Free Plasma Clearance | 171 mL/min/kg | [3] |

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of mTOR inhibitors like GDC-0349.

Protocol: Western Blot for Phosphorylated Proteins (p-Akt, p-S6K)

This protocol is designed to detect changes in the phosphorylation status of key mTOR pathway proteins in response to GDC-0349 treatment.

1. Sample Preparation & Lysis:

-

Culture cells to desired confluency and treat with GDC-0349 or vehicle control for the specified time.

-

Wash cells twice with ice-cold PBS.

-

Lyse cells on ice using RIPA buffer supplemented with a cocktail of protease and phosphatase inhibitors (e.g., PMSF, sodium orthovanadate, sodium fluoride). This is critical to preserve phosphorylation states.

-

Scrape cells, transfer lysate to microcentrifuge tubes, and clarify by centrifugation at ~14,000 x g for 15 minutes at 4°C.

-

Determine protein concentration of the supernatant using a BCA or Bradford assay.

2. SDS-PAGE and Protein Transfer:

-

Denature 20-40 µg of protein lysate per lane by adding 2x Laemmli sample buffer and boiling for 5 minutes.

-

Load samples onto an 8-12% SDS-polyacrylamide gel and perform electrophoresis until the dye front reaches the bottom.

-

Transfer proteins from the gel to a PVDF or nitrocellulose membrane. Confirm transfer efficiency using Ponceau S staining.

3. Immunoblotting:

-

Block the membrane for 1 hour at room temperature in a blocking buffer. For phospho-antibodies, 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) is recommended to reduce background.[9]

-

Incubate the membrane with the primary antibody (e.g., rabbit anti-phospho-Akt (S473) or rabbit anti-phospho-p70 S6K (Thr389)) diluted in blocking buffer. Incubation is typically performed overnight at 4°C with gentle agitation.[10][11]

-

Wash the membrane three times for 5-10 minutes each with TBST.[11]

-

Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG) diluted in blocking buffer for 1 hour at room temperature.[11]

-

Wash the membrane again three times for 5-10 minutes each with TBST.

4. Detection:

-

Apply an enhanced chemiluminescence (ECL) substrate to the membrane according to the manufacturer's instructions.

-

Visualize the signal using a chemiluminescence imaging system or X-ray film.

-

To confirm equal protein loading, strip the membrane and re-probe with an antibody against the total protein (e.g., total Akt, total S6K) or a housekeeping protein like GAPDH.[10]

Protocol: In Vivo Tumor Xenograft Efficacy Study

This protocol outlines a general procedure for evaluating the anti-tumor activity of GDC-0349 in a subcutaneous xenograft mouse model.[12][13][14]

1. Cell Preparation and Implantation:

-

Culture the desired human cancer cell line (e.g., MCF7, PC3) under standard conditions.

-

Harvest cells using trypsin, wash with sterile PBS or HBSS, and resuspend at a concentration of 5-10 x 106 cells per 100-200 µL.[15]

-

For some cell lines, mixing the cell suspension 1:1 with Matrigel can improve tumor engraftment and growth.[12][13]

-

Subcutaneously inject the cell suspension into the flank of 4-6 week old immunocompromised mice (e.g., athymic nude or SCID mice).[12][15]

2. Tumor Growth and Treatment Initiation:

-

Monitor mice regularly for tumor formation.

-

Once tumors reach a predetermined average volume (e.g., 150-200 mm³), randomize the mice into treatment and control groups.

-

Measure tumor dimensions (length and width) with calipers 2-3 times per week. Calculate tumor volume using the formula: V = (Length x Width²) / 2.[13]

3. Drug Formulation and Administration:

-

Formulate GDC-0349 for oral administration. A common vehicle is 0.5% methylcellulose with 0.2% Tween 80.[15]

-

Administer GDC-0349 or vehicle control to the respective groups daily by oral gavage at the desired dose(s) (e.g., 10-80 mg/kg).[8]

4. Monitoring and Endpoint:

-

Monitor animal body weight and overall health throughout the study as an indicator of toxicity.

-

Continue treatment for a specified period (e.g., 14-28 days) or until tumors in the control group reach a predetermined endpoint size.

-

At the end of the study, euthanize the mice, excise the tumors, and record their final weight.

-

Tumor samples can be flash-frozen or fixed for subsequent pharmacodynamic analysis (e.g., Western blot, immunohistochemistry).

Experimental Workflow Diagram

Caption: A typical experimental workflow for an in vivo tumor xenograft study.

Conclusion

GDC-0349 is a potent and selective dual mTORC1/mTORC2 inhibitor that has demonstrated significant preclinical activity.[3][4] Its ability to comprehensively block the mTOR signaling pathway, confirmed through pharmacodynamic marker modulation and dose-dependent efficacy in various cancer models, underscores its potential as a therapeutic agent.[3][8] The technical data and protocols provided herein serve as a guide for researchers investigating the role of mTOR signaling in cancer and evaluating the effects of targeted inhibitors like GDC-0349.

References

- 1. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]

- 2. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 3. Discovery and Biological Profiling of Potent and Selective mTOR Inhibitor GDC-0349 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Discovery and Biological Profiling of Potent and Selective mTOR Inhibitor GDC-0349 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. mTOR inhibitors - Wikipedia [en.wikipedia.org]

- 8. selleckchem.com [selleckchem.com]

- 9. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 10. Phospho-p70(S6K) (Thr389)/p85(S6K) (Thr412) antibody (28735-1-AP) | Proteintech [ptglab.com]

- 11. merckmillipore.com [merckmillipore.com]

- 12. inmuno-oncologia.ciberonc.es [inmuno-oncologia.ciberonc.es]

- 13. Tumor xenograft model [bio-protocol.org]

- 14. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]

- 15. file.glpbio.com [file.glpbio.com]

GDC-0349: A Preclinical Technical Guide for Cancer Models

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical data for GDC-0349, a potent and selective ATP-competitive inhibitor of the mammalian target of rapamycin (mTOR). The information presented herein is curated from publicly available research to support ongoing and future investigations into the therapeutic potential of this compound in oncology.

Core Mechanism of Action

GDC-0349 is an orally bioavailable small molecule that selectively targets the mTOR kinase, a critical regulator of cell growth, proliferation, and survival.[1] As an ATP-competitive inhibitor, GDC-0349 blocks the catalytic activity of mTOR, leading to the inhibition of both mTOR Complex 1 (mTORC1) and mTOR Complex 2 (mTORC2).[2] This dual inhibition disrupts the PI3K/Akt/mTOR signaling pathway, which is frequently dysregulated in a wide range of human cancers, ultimately resulting in the induction of tumor cell apoptosis and a reduction in tumor cell proliferation.[1]

Signaling Pathway

The following diagram illustrates the central role of mTOR in the PI3K/Akt signaling cascade and the points of inhibition by GDC-0349.

Quantitative Preclinical Data

The following tables summarize the key in vitro and in vivo preclinical data for GDC-0349 across various cancer models.

Table 1: In Vitro Potency and Selectivity

| Parameter | Value | Notes |

| mTOR Ki | 3.8 nM | ATP-competitive inhibition. |

| PI3Kα Ki | ~3 µM | Demonstrates ~790-fold selectivity for mTOR over PI3Kα.[3] |

| Kinase Selectivity | Highly selective | Tested against a panel of 266 kinases.[3] |

Table 2: In Vivo Efficacy in Xenograft Models

| Cancer Model | Genetic Background | Dosing | Tumor Growth Inhibition (TGI) | Reference |

| MCF7-neo/Her2 (Breast) | PI3K mutation | Orally, once daily | Dose-dependent, achieving stasis (99% TGI) at the maximum tolerated dose.[4] | [4] |

| PC3 (Prostate) | PTEN null | Not specified | Efficacious.[3] | [3] |

| 786-O (Renal) | VHL mutant | Not specified | Efficacious.[3] | [3] |

| A549 (Lung) | KRas mutant, LKB1 deficient | Orally, once daily | Modest as a single agent.[4] | [4] |

| A549 (Lung) | KRas mutant, LKB1 deficient | Orally, once daily (in combination with GDC-0973, MEK inhibitor) | Achieved tumor stasis.[4] | [4] |

| NSCLC Xenograft | Not specified | Daily oral administration | Potently inhibited tumor growth.[2][5] | [2],[5] |

Experimental Protocols

Detailed methodologies for key preclinical experiments are outlined below.

In Vitro Kinase Assays

Objective: To determine the inhibitory potency (Ki) of GDC-0349 against mTOR and other kinases.

Methodology:

-

Enzyme and Substrate Preparation: Recombinant human mTOR and PI3Kα enzymes are purified. A suitable substrate, such as PHAS-I/4E-BP1 for mTOR, is prepared in assay buffer.

-

Compound Dilution: GDC-0349 is serially diluted in DMSO to create a concentration gradient.

-

Kinase Reaction: The kinase reaction is initiated by adding ATP to a mixture of the enzyme, substrate, and GDC-0349 at various concentrations. The reaction is typically run at room temperature for a specified period (e.g., 60 minutes).

-

Detection: The reaction is stopped, and the amount of phosphorylated substrate is quantified. This can be achieved using various methods, such as ELISA-based assays with phospho-specific antibodies or radiometric assays measuring the incorporation of 32P-ATP.

-

Data Analysis: The percentage of inhibition at each GDC-0349 concentration is calculated relative to a no-inhibitor control. The Ki value is determined by fitting the data to a suitable dose-response curve using non-linear regression analysis.

Western Blot Analysis for Pathway Modulation

Objective: To assess the effect of GDC-0349 on the phosphorylation of downstream effectors of mTORC1 and mTORC2.

Methodology:

-

Cell Culture and Treatment: Cancer cell lines (e.g., MCF7-neo/Her2) are cultured to 70-80% confluency and then treated with varying concentrations of GDC-0349 or vehicle control for a specified time.

-

Protein Extraction: Cells are washed with ice-cold PBS and lysed in RIPA buffer supplemented with protease and phosphatase inhibitors. The total protein concentration is determined using a BCA assay.

-

SDS-PAGE and Western Blotting: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.

-

Immunoblotting: The membrane is blocked and then incubated with primary antibodies against total and phosphorylated forms of key signaling proteins, such as Akt (S473), 4E-BP1, and S6K.

-

Detection: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

Analysis: The band intensities are quantified using densitometry software. The levels of phosphorylated proteins are normalized to the total protein levels.

In Vivo Tumor Xenograft Studies

Objective: To evaluate the anti-tumor efficacy of GDC-0349 in a living organism.

Methodology:

-

Animal Model: Athymic nude mice are typically used.

-

Tumor Implantation: Cancer cells (e.g., 1 x 107 MCF7-neo/Her2 cells) are suspended in a suitable medium (e.g., Matrigel) and subcutaneously injected into the flank of each mouse.

-

Tumor Growth and Randomization: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm3). The mice are then randomized into treatment and control groups.

-

Drug Administration: GDC-0349 is formulated for oral administration and dosed once daily (or as specified in the study design) at various concentrations. The vehicle control group receives the formulation without the active compound.

-

Monitoring: Tumor volume and body weight are measured regularly (e.g., twice a week). Tumor volume is calculated using the formula: (Length x Width2)/2.

-

Endpoint and Analysis: The study is terminated when tumors in the control group reach a predetermined size. The tumor growth inhibition (TGI) is calculated for each treatment group relative to the control group.

Experimental Workflow Diagram

The following diagram outlines the typical workflow for a preclinical in vivo efficacy study.

Concluding Remarks

The preclinical data for GDC-0349 demonstrate its potential as a potent and selective mTOR inhibitor with significant anti-tumor activity in a variety of cancer models. Its ability to inhibit both mTORC1 and mTORC2 complexes translates to a robust blockade of the PI3K/Akt/mTOR signaling pathway. The in vivo efficacy, particularly in combination with other targeted agents, suggests promising avenues for clinical development. This technical guide provides a foundational resource for researchers to design and interpret further studies aimed at elucidating the full therapeutic potential of GDC-0349.

References

GDC-0349 Target Validation in Solid Tumors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the target validation of GDC-0349, a potent and selective ATP-competitive inhibitor of the mammalian target of rapamycin (mTOR), in the context of solid tumors. This document outlines the mechanism of action, preclinical efficacy, and relevant experimental protocols to support further research and development in this area.

Introduction: The mTOR Pathway in Cancer

The phosphatidylinositol 3-kinase (PI3K)/Akt/mTOR signaling pathway is a critical regulator of cell growth, proliferation, metabolism, and survival. Dysregulation of this pathway is a frequent event in a wide variety of human cancers, making it a prime target for therapeutic intervention. mTOR, a serine/threonine kinase, functions as a central node in this pathway and exists in two distinct multiprotein complexes: mTOR Complex 1 (mTORC1) and mTOR Complex 2 (mTORC2).

-

mTORC1 integrates signals from growth factors, nutrients, and cellular energy status to control protein synthesis, lipid biogenesis, and autophagy.

-

mTORC2 is involved in the regulation of cell survival, metabolism, and cytoskeletal organization, primarily through the phosphorylation and activation of Akt.

First-generation mTOR inhibitors, such as rapamycin and its analogs (rapalogs), allosterically inhibit mTORC1. However, their clinical efficacy has been limited by an inability to inhibit mTORC2 and the activation of a feedback loop that leads to the phosphorylation of Akt. Second-generation mTOR inhibitors, like GDC-0349, were developed to overcome these limitations by directly targeting the ATP-binding site of the mTOR kinase domain, thereby inhibiting both mTORC1 and mTORC2.

GDC-0349: Mechanism of Action

GDC-0349 is a potent and selective, ATP-competitive inhibitor of mTOR kinase. By binding to the kinase domain, it effectively blocks the activity of both mTORC1 and mTORC2. This dual inhibition leads to a more comprehensive blockade of the mTOR signaling pathway compared to rapalogs.

The downstream effects of GDC-0349 include:

-

Inhibition of mTORC1 signaling: This leads to the dephosphorylation of its key substrates, the eukaryotic initiation factor 4E-binding protein 1 (4E-BP1) and the ribosomal protein S6 kinase 1 (S6K1), resulting in the suppression of protein synthesis and cell growth.

-

Inhibition of mTORC2 signaling: This prevents the phosphorylation of Akt at serine 473, a key step for its full activation. Inhibition of Akt leads to decreased cell survival and proliferation.

The following diagram illustrates the mechanism of action of GDC-0349 within the PI3K/Akt/mTOR signaling pathway.

GDC-0349 role in apoptosis and cell cycle arrest

An In-Depth Technical Guide on the Role of GDC-0349 in Apoptosis and Cell Cycle Arrest

For Researchers, Scientists, and Drug Development Professionals

Abstract

GDC-0349 is a potent, selective, and ATP-competitive small molecule inhibitor of the mammalian target of rapamycin (mTOR) kinase[1][2][3]. By targeting both mTOR Complex 1 (mTORC1) and mTOR Complex 2 (mTORC2), GDC-0349 effectively disrupts the PI3K/Akt/mTOR signaling cascade, a pathway frequently dysregulated in human cancers[3][4]. This comprehensive guide elucidates the mechanistic action of GDC-0349, focusing on its critical roles in inducing apoptosis and mediating cell cycle arrest in cancer cells. It provides detailed experimental protocols, quantitative data summaries, and visual diagrams of the key signaling pathways and workflows to support further research and development.

Mechanism of Action of GDC-0349

GDC-0349 exerts its anti-cancer effects through both mTOR-dependent and independent signaling pathways.

Inhibition of the PI3K/Akt/mTOR Pathway

GDC-0349 is a highly selective mTOR inhibitor with a Ki of 3.8 nM, demonstrating over 790-fold greater potency against mTOR compared to PI3Kα[2]. Its primary mechanism involves the direct inhibition of mTOR kinase activity, which affects both mTORC1 and mTORC2 complexes[3][4][5].

-

mTORC1 Inhibition: By inhibiting mTORC1, GDC-0349 prevents the phosphorylation of downstream effectors like p70S6 kinase (S6K) and 4E-binding protein 1 (4E-BP1)[6][7]. This disruption leads to a global reduction in protein synthesis, which is critical for cell growth and proliferation.

-

mTORC2 Inhibition: Unlike rapamycin and its analogs (rapalogs), which primarily target mTORC1, GDC-0349 also inhibits mTORC2[3]. mTORC2 is responsible for the full activation of Akt via phosphorylation at the Serine 473 (S473) site[7]. Inhibition of mTORC2 by GDC-0349 blocks this crucial phosphorylation event, thereby suppressing Akt signaling and its pro-survival functions[3].

The dual inhibition of both complexes allows GDC-0349 to circumvent the negative feedback loop often activated by rapalogs, which can lead to increased Akt signaling and limit therapeutic efficacy[3].

Akt-mTOR-Independent Mechanisms

Studies in non-small cell lung cancer (NSCLC) cells have revealed that GDC-0349 can induce apoptosis through mechanisms independent of Akt-mTOR inhibition[1]. Restoring Akt-mTOR activation only partially mitigates GDC-0349-induced apoptosis, indicating the involvement of other pathways[1]. The key identified independent mechanism involves the inhibition of sphingosine kinase 1 (SphK1), which leads to the accumulation of ceramide, activation of JNK (c-Jun N-terminal kinase), and subsequent oxidative injury, culminating in apoptosis[1][5].

GDC-0349 in Apoptosis Induction

GDC-0349 is a potent inducer of apoptosis in various cancer cell lines[1][8]. Its pro-apoptotic activity is characterized by the activation of the intrinsic, mitochondrion-dependent pathway.

Quantitative Data on Apoptosis

The following table summarizes the quantitative effects of GDC-0349 on apoptotic markers in A549 NSCLC cells.

| Parameter | Cell Line | Concentration | Treatment Time | Result | Reference |

| Cell Death | A549 | 25 / 100 nM | 72 h | Significant increase in Trypan Blue-positive cells | [1] |

| Caspase-3 Activity | A549 | 25 / 100 nM | - | Significant elevation | [1] |

| Caspase-9 Activity | A549 | 25 / 100 nM | - | Significant elevation | [1] |

| PARP Cleavage | A549 | 25 / 100 nM | - | Detected | [1] |

| Mitochondrial Depolarization (JC-1) | A549 | 25 / 100 nM | - | Increased green fluorescence (depolarization) | [1] |

| TUNEL Staining | A549 | 25 / 100 nM | - | Significant increase in TUNEL-positive nuclei | [1] |

| Annexin V Staining | A549 | 25 / 100 nM | - | Significant increase in Annexin V-positive cells | [1] |

Experimental Protocols for Apoptosis Assays

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells[9][10].

-

Cell Culture and Treatment: Seed 1 x 10⁶ cells in appropriate culture flasks. After 24 hours, treat cells with desired concentrations of GDC-0349 and a vehicle control (DMSO). Incubate for the specified duration (e.g., 48 hours)[9].

-

Cell Harvesting: Collect both floating (apoptotic) and adherent cells. For adherent cells, use trypsin and combine with the supernatant[9].

-

Washing: Wash cells twice with ice-cold 1X PBS and centrifuge at 500 x g for 5 minutes[10].

-

Staining: Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of fluorochrome-conjugated Annexin V (e.g., FITC) and 5 µL of Propidium Iodide (PI) working solution[10].

-

Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark[10].

-

Analysis: Add 400 µL of 1X Annexin V Binding Buffer to each tube. Analyze the samples immediately using a flow cytometer. Viable cells are Annexin V-/PI-, early apoptotic cells are Annexin V+/PI-, and late apoptotic/necrotic cells are Annexin V+/PI+[9][10].

This protocol is used to detect the cleavage of key apoptotic proteins like Caspase-3 and PARP[1][11].

-

Protein Extraction: Treat cells with GDC-0349, then lyse them in RIPA buffer containing protease and phosphatase inhibitors[12].

-

Protein Quantification: Determine protein concentration using a BCA protein assay kit.

-

Gel Electrophoresis: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and separate by electrophoresis[13].

-

Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane[14].

-

Blocking: Block the membrane for 1 hour at room temperature with 5% non-fat dry milk or BSA in TBST (Tris-buffered saline with 0.1% Tween-20) to prevent non-specific antibody binding[11].

-

Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies specific for cleaved Caspase-3, cleaved PARP, and a loading control (e.g., β-tubulin) diluted in blocking buffer[1][11][15].

-

Washing: Wash the membrane three times for 10 minutes each with TBST[11].

-

Secondary Antibody Incubation: Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature[11].

-

Detection: After final washes, add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system[14].

Workflow Visualization

GDC-0349 in Cell Cycle Arrest

In addition to inducing apoptosis, GDC-0349 inhibits cancer cell proliferation by arresting the cell cycle[1]. The mTOR pathway is a central regulator of cell cycle progression, primarily by controlling the synthesis of key proteins required for the G1 to S phase transition, such as Cyclin D1, and by regulating the stability of CDK inhibitors like p21 and p27[16][17].

Quantitative Data on Cell Cycle Arrest

While specific data for GDC-0349's effect on cell cycle distribution in A549 cells is detailed qualitatively as "inhibited cell cycle progression"[1], studies with other mTOR inhibitors show a characteristic arrest in the G1 phase. The table below illustrates typical results from a cell cycle experiment.

| Cell Line | Concentration | Treatment Time | % Cells in G0/G1 | % Cells in S | % Cells in G2/M | Reference |

| MCF-7 | Compound 1 (10 µM) | 48 h | 40.66% (Control: 55.14%) | - | 29.62% (Control: 16.53%) | [18] |

| Hep3B | Prunetrin (20 µM) | 48 h | - | - | Increased G2/M population | [19] |

| (Note: Data from other compounds illustrates the principle of cell cycle arrest analysis. Specific quantitative data for GDC-0349 should be generated experimentally.) |

Experimental Protocols for Cell Cycle Analysis

This method quantifies DNA content to determine the distribution of cells across the G0/G1, S, and G2/M phases of the cell cycle[12][20].

-

Cell Culture and Treatment: Seed approximately 1 x 10⁶ cells per well in a 6-well plate. Treat with GDC-0349 for the desired time (e.g., 24 or 48 hours)[12].

-

Cell Harvesting: Harvest cells by trypsinization.

-

Fixation: Wash cells with ice-cold PBS. Resuspend the pellet in 1 mL of PBS and, while gently vortexing, add 4 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours[12].

-

Staining: Centrifuge the fixed cells and discard the ethanol. Wash the pellet with PBS. Resuspend the cells in 500 µL of PI staining solution containing RNase A (to prevent staining of double-stranded RNA)[12][21].

-

Incubation: Incubate in the dark at room temperature for 30 minutes[12].

-

Analysis: Analyze the samples on a flow cytometer, collecting at least 10,000 events per sample. Use cell cycle analysis software to deconvolute the DNA content histogram and quantify the percentage of cells in each phase[12][20][22].

This protocol is used to measure changes in the expression of key cell cycle proteins[19][23].

-

Sample Preparation: Prepare cell lysates as described in the apoptosis Western Blot protocol.

-

Electrophoresis and Transfer: Follow the same procedure for SDS-PAGE and protein transfer.

-

Antibody Incubation: Probe membranes with primary antibodies against key cell cycle regulators. Based on mTOR's known function, relevant targets include:

-

Detection and Analysis: Complete the protocol with secondary antibody incubation, ECL detection, and densitometric analysis.

Workflow Visualization

Conclusion

GDC-0349 is a dual mTORC1/mTORC2 inhibitor that potently suppresses cancer cell growth through the induction of apoptosis and cell cycle arrest[1][3]. Its multifaceted mechanism, which involves both the canonical PI3K/Akt/mTOR pathway and an independent SphK1-JNK signaling axis, makes it a robust agent for cancer therapy research[1]. The provided data, protocols, and diagrams serve as a technical foundation for professionals investigating the therapeutic potential of GDC-0349 and other mTOR inhibitors. Further research should focus on elucidating the precise phase of cell cycle arrest and exploring the synergistic potential of GDC-0349 in combination with other anti-cancer agents.

References

- 1. researchgate.net [researchgate.net]

- 2. selleckchem.com [selleckchem.com]

- 3. Discovery and Biological Profiling of Potent and Selective mTOR Inhibitor GDC-0349 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Novel Dual PI3K/mTOR Inhibitor, Apitolisib (GDC-0980), Inhibits Growth and Induces Apoptosis in Human Glioblastoma Cells [mdpi.com]

- 9. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 10. cdn.gbiosciences.com [cdn.gbiosciences.com]

- 11. Western Blot Protocol | Proteintech Group [ptglab.com]

- 12. benchchem.com [benchchem.com]

- 13. 1.2 Western Blot and the mTOR Pathway – Selected Topics in Health and Disease (2019 Edition) [ecampusontario.pressbooks.pub]

- 14. documents.thermofisher.com [documents.thermofisher.com]

- 15. thermofisher.com [thermofisher.com]

- 16. BIOCELL | Free Full-Text | Targeting cell cycle regulators: A new paradigm in cancer therapeutics [techscience.com]

- 17. mdpi.com [mdpi.com]

- 18. taylorandfrancis.com [taylorandfrancis.com]

- 19. mdpi.com [mdpi.com]

- 20. Flow cytometry with PI staining | Abcam [abcam.com]

- 21. cancer.wisc.edu [cancer.wisc.edu]

- 22. Flow Cytometry Protocol [sigmaaldrich.com]

- 23. pubcompare.ai [pubcompare.ai]

GDC-0349: A Technical Guide to its Pharmacokinetics and Pharmacodynamics

For Researchers, Scientists, and Drug Development Professionals

Abstract

GDC-0349 is a potent and selective, ATP-competitive small molecule inhibitor of the mammalian target of rapamycin (mTOR). By targeting both mTOR complex 1 (mTORC1) and mTORC2, GDC-0349 has demonstrated significant anti-proliferative activity in preclinical cancer models. This technical guide provides a comprehensive overview of the pharmacokinetics (PK) and pharmacodynamics (PD) of GDC-0349, summarizing key preclinical data. This document is intended to serve as a resource for researchers and drug development professionals investigating the therapeutic potential of GDC-0349 and other mTOR inhibitors. All quantitative data is presented in structured tables, and detailed experimental protocols for key cited experiments are provided. Signaling pathways and experimental workflows are illustrated using diagrams created with Graphviz (DOT language).

Introduction

The phosphatidylinositol-3-kinase (PI3K)/Akt/mTOR signaling pathway is a critical regulator of cell growth, proliferation, survival, and metabolism. Dysregulation of this pathway is a frequent event in a wide range of human cancers, making it an attractive target for therapeutic intervention. GDC-0349 is a tetrahydroquinazoline-based inhibitor that potently and selectively inhibits mTOR kinase activity with a Ki of 3.8 nM.[1] Unlike rapamycin and its analogs (rapalogs), which primarily inhibit mTORC1, GDC-0349 is a dual mTORC1/mTORC2 inhibitor. This dual inhibition is significant as it not only blocks the downstream signaling of mTORC1 but also prevents the feedback activation of Akt via mTORC2, a common mechanism of resistance to rapalogs.

Pharmacokinetics

Preclinical pharmacokinetic studies of GDC-0349 have been conducted in mice and rats to characterize its absorption, distribution, metabolism, and excretion (ADME) profile.

Preclinical Pharmacokinetic Parameters

The available preclinical pharmacokinetic data for GDC-0349 is summarized in the table below. The compound exhibits moderate to high plasma clearance in rodents.

| Species | Parameter | Value | Units |

| Mouse | Free Plasma Clearance | 100 | mL/min/kg |

| Rat | Free Plasma Clearance | 171 | mL/min/kg |

Data sourced from Pei Z, et al. ACS Med Chem Lett. 2013.

Experimental Protocols

Pharmacokinetic Analysis in Rodents:

-

Animal Models: Studies were conducted in female athymic nude mice and Sprague-Dawley rats.

-

Drug Administration: GDC-0349 was formulated in a suitable vehicle and administered orally (p.o.) or intravenously (i.v.).

-

Sample Collection: Blood samples were collected at various time points post-dose via tail vein or cardiac puncture into tubes containing an anticoagulant (e.g., K2EDTA). Plasma was separated by centrifugation.

-

Bioanalysis: Plasma concentrations of GDC-0349 were determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method. A standard curve was generated using known concentrations of GDC-0349 in plasma.

-

Data Analysis: Pharmacokinetic parameters, including clearance (CL), volume of distribution (Vd), half-life (t1/2), and area under the curve (AUC), were calculated using non-compartmental analysis with software such as WinNonlin.

Pharmacodynamics

The pharmacodynamic effects of GDC-0349 are directly linked to its inhibition of mTOR signaling. This is typically assessed by measuring the phosphorylation status of key downstream effector proteins.

In Vivo Target Modulation

In vivo studies in tumor-bearing mice have demonstrated that oral administration of GDC-0349 leads to a dose-dependent inhibition of mTORC1 and mTORC2 signaling in tumor tissues. This was evidenced by a reduction in the phosphorylation of 4E-BP1 (a substrate of mTORC1) and Akt at serine 473 (a substrate of mTORC2).[2]

Experimental Protocols

Western Blot Analysis of Phosphorylated Proteins:

-

Tumor Xenograft Model: Female athymic nude mice were implanted with human cancer cells (e.g., MCF7-neo/Her2).

-

Drug Treatment: Once tumors reached a specified size, mice were treated with GDC-0349 or vehicle control at various doses.

-

Tissue Collection and Lysis: At selected time points after the final dose, tumors were excised, snap-frozen in liquid nitrogen, and stored at -80°C. Tumor samples were homogenized in a lysis buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.

-

Protein Quantification: The total protein concentration in the lysates was determined using a standard protein assay (e.g., BCA assay).

-

SDS-PAGE and Western Blotting: Equal amounts of protein from each sample were separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a nitrocellulose or polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: The membranes were blocked to prevent non-specific antibody binding and then incubated with primary antibodies specific for total and phosphorylated forms of 4E-BP1 and Akt. Following incubation with appropriate horseradish peroxidase (HRP)-conjugated secondary antibodies, the protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.

-

Densitometry: The intensity of the bands was quantified using image analysis software (e.g., ImageJ) to determine the relative levels of phosphorylated proteins normalized to the total protein levels.

Signaling Pathways and Experimental Workflows

GDC-0349 Mechanism of Action in the PI3K/Akt/mTOR Pathway

The following diagram illustrates the central role of mTOR in the PI3K/Akt signaling pathway and the points of inhibition by GDC-0349.

Caption: GDC-0349 inhibits both mTORC1 and mTORC2 complexes.

Experimental Workflow for In Vivo Pharmacodynamic Assessment

The following diagram outlines the typical workflow for assessing the pharmacodynamic effects of GDC-0349 in a preclinical tumor xenograft model.

References

GDC-0349: A Technical Guide to an ATP-Competitive mTOR Inhibitor

Introduction

GDC-0349 is a potent, selective, and orally bioavailable ATP-competitive inhibitor of the mammalian target of rapamycin (mTOR) kinase.[1][2] Developed as a clinical candidate, it targets a critical node in the PI3K/Akt/mTOR signaling pathway, which is frequently dysregulated in various human cancers.[3][4] Unlike first-generation mTOR inhibitors like rapamycin and its analogs (rapalogs), which only allosterically inhibit the mTORC1 complex, GDC-0349 is a dual inhibitor, targeting the kinase activity of both mTORC1 and mTORC2 complexes.[3][5] This dual inhibition prevents the feedback activation of Akt signaling often observed with rapalogs, potentially leading to more comprehensive pathway suppression and improved therapeutic efficacy.[3] This document provides a detailed technical overview of GDC-0349, including its mechanism of action, pharmacological data, experimental protocols, and in vivo efficacy.

Mechanism of Action

GDC-0349 exerts its function by competing with ATP for binding to the mTOR kinase domain. This direct inhibition blocks the phosphorylation of downstream substrates for both mTORC1 and mTORC2.

PI3K/Akt/mTOR Signaling Pathway Inhibition:

The primary mechanism involves the direct inhibition of mTOR kinase.

-

mTORC1 Inhibition: Prevents the phosphorylation of key substrates like S6 kinase 1 (S6K1) and 4E-binding protein 1 (4EBP1), leading to the suppression of protein synthesis and cell growth.[3]

-

mTORC2 Inhibition: Blocks the phosphorylation of Akt at serine 473 (S473), a crucial step for full Akt activation.[6] This inhibition of mTORC2 is a key differentiator from rapalogs and helps to abrogate a critical survival signal.[3]

Caption: GDC-0349 inhibits both mTORC1 and mTORC2 complexes.

Akt-mTOR Independent Mechanisms:

In certain contexts, such as non-small cell lung cancer (NSCLC), GDC-0349 has been shown to induce apoptosis through mechanisms that are not fully dependent on Akt-mTOR inhibition.[7][8] These effects include the inhibition of sphingosine kinase 1 (SphK1), leading to ceramide accumulation, JNK activation, and oxidative stress.[7][8]

Caption: Proposed Akt-mTOR independent mechanism of GDC-0349.

Quantitative Pharmacological Data

GDC-0349's potency and selectivity have been characterized in various biochemical and cellular assays.

Table 1: In Vitro Potency and Selectivity

| Parameter | Value | Target/System | Notes | Reference |

|---|---|---|---|---|

| Ki | 3.8 nM | mTOR Kinase | ATP-competitive inhibition. | [6][9] |

| Selectivity | >790-fold | vs. PI3Kα | Demonstrates high selectivity for mTOR over class I PI3K isoforms. | [6] |

| Kinase Panel | <25% inhibition | 266 kinases | Tested at 1 µM, indicating broad kinase selectivity. |[9] |

Table 2: Cellular Activity

| Assay Type | IC50 / EC50 | Cell Line | Notes | Reference |

|---|---|---|---|---|

| Anti-proliferation | 310 nM | PC3 (prostate cancer) | PTEN null cell line. | [7] |

| Anti-proliferation | 25 - 100 nM | A549 (NSCLC) | Determined by EdU incorporation assay. | [5] |

| p-Akt (S473) Inhibition | Dose-dependent | A549 (NSCLC) | Confirms mTORC2 inhibition in cells. | [5] |

| p-S6K1 (T389) Inhibition | Dose-dependent | A549 (NSCLC) | Confirms mTORC1 inhibition in cells. |[5] |

Table 3: Preclinical Pharmacokinetics

| Species | Parameter | Value | Notes | Reference |

|---|---|---|---|---|

| Mouse | Free Plasma Clearance | 100 mL/min/kg | Favorable clearance profile. | [9] |

| Rat | Free Plasma Clearance | 171 mL/min/kg | Favorable clearance profile. |[9] |

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing findings.

1. Biochemical mTOR Kinase Inhibition Assay (TR-FRET)

This assay quantifies the direct inhibitory effect of GDC-0349 on mTOR kinase activity.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. GDC-0349 - LKT Labs [lktlabs.com]

- 3. Discovery and Biological Profiling of Potent and Selective mTOR Inhibitor GDC-0349 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Discovery and Biological Profiling of Potent and Selective mTOR Inhibitor GDC-0349 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. GDC-0349 inhibits non-small cell lung cancer cell growth - PMC [pmc.ncbi.nlm.nih.gov]

- 6. selleckchem.com [selleckchem.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. medchemexpress.com [medchemexpress.com]

GDC-0349: A Technical Guide to a Potent and Selective mTOR Kinase Inhibitor

For Research, Scientific, and Drug Development Professionals

Abstract

GDC-0349 is a potent, orally bioavailable, and selective ATP-competitive inhibitor of the mammalian target of rapamycin (mTOR) kinase.[1] By targeting both mTOR complex 1 (mTORC1) and mTORC2, GDC-0349 offers a distinct advantage over earlier mTOR inhibitors, such as rapamycin and its analogs, which primarily inhibit mTORC1.[2] This dual inhibition effectively blocks the PI3K/Akt/mTOR signaling pathway, a critical regulator of cell growth, proliferation, and survival that is frequently dysregulated in cancer.[3] Preclinical studies have demonstrated its efficacy in various cancer models, both as a single agent and in combination therapies, highlighting its potential as an antineoplastic agent.[1][2] This document provides a comprehensive overview of the chemical structure, properties, mechanism of action, and key experimental methodologies related to GDC-0349.

Chemical Structure and Properties

GDC-0349 is a tetrahydroquinazoline (THQ)-based small molecule.[1] Its chemical identity and key physicochemical properties are summarized below.

Chemical Identifiers

| Identifier | Value |

| IUPAC Name | N-ethyl-N'-[4-[5,6,7,8-tetrahydro-4-[(3S)-3-methyl-4-morpholinyl]-7-(3-oxetanyl)pyrido[3,4-d]pyrimidin-2-yl]phenyl]-urea[2] |

| CAS Number | 1207360-89-1[2] |

| Synonyms | RG-7603, GDC0349[1] |

| Molecular Formula | C₂₄H₃₂N₆O₃[2] |

| SMILES | CCNC(=O)NC1=CC=C(C=C1)C2=NC3=C(CCN(C3)C4COC4)C(=N2)N5CCOCC5C[4] |

Physicochemical Properties

| Property | Value |

| Molecular Weight | 452.55 g/mol |

| Appearance | Tan to yellow solid[5] |

| Purity | ≥98%[5] |

| Solubility | DMSO: 91 mg/mL (201.08 mM)[5]Ethanol: 6 mg/mL (13.25 mM)[5]Water: Insoluble[5] |

| Storage | Powder: -20°C for 3 yearsIn solvent: -80°C for 6 months |

Pharmacological Properties and Mechanism of Action

GDC-0349 functions as a highly selective, ATP-competitive inhibitor of mTOR kinase.[1] Its mechanism confers potent and dose-dependent inhibition of cancer cell proliferation.

Pharmacodynamics

| Parameter | Value |

| Target | mTOR kinase |

| Mechanism | ATP-competitive inhibitor of both mTORC1 and mTORC2[2] |

| Binding Affinity (Ki) | 3.8 nM[4] |

| Selectivity | >790-fold selectivity against PI3Kα and high selectivity over a panel of 266 other kinases[4] |

| In Vitro Efficacy (EC₅₀) | 270 nM (in PC3 prostate cancer cells)[2] |

Mechanism of Action: The PI3K/Akt/mTOR Pathway

The PI3K/Akt/mTOR pathway is a central signaling cascade that, when aberrantly activated, drives tumorigenesis. GDC-0349 exerts its therapeutic effect by directly inhibiting mTOR kinase, a key downstream effector in this pathway.

-

mTORC1 Inhibition: By inhibiting mTORC1, GDC-0349 blocks the phosphorylation of downstream targets like 4E-BP1 and S6K1. This leads to the suppression of protein synthesis and cell growth.

-

mTORC2 Inhibition: Inhibition of mTORC2 prevents the phosphorylation and activation of Akt at serine 473 (S473).[4] This is a key advantage over rapalogs, as active Akt can promote cell survival and proliferation. The dual inhibition of mTORC1 and mTORC2 by GDC-0349 circumvents a negative feedback loop where S6K1 inhibition (via mTORC1 blockade) can lead to the activation of upstream signaling that promotes mTORC2 activity.[2]

The following diagram illustrates the points of intervention of GDC-0349 in the PI3K/Akt/mTOR signaling pathway.

Caption: PI3K/Akt/mTOR signaling pathway and the inhibitory action of GDC-0349.

Experimental Protocols

This section details representative methodologies for evaluating the efficacy of GDC-0349.

In Vitro mTOR Kinase Inhibition Assay

This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) assay to determine the in vitro potency (Ki) of GDC-0349 against mTOR.

Caption: Workflow for an in vitro mTOR kinase inhibition TR-FRET assay.

Methodology:

-

Compound Preparation: GDC-0349 is serially diluted in 100% DMSO to create a concentration gradient.

-

Reaction Setup: A reaction mixture containing mTOR enzyme, a GFP-labeled 4E-BP1 substrate, and ATP is prepared in an appropriate assay buffer.

-

Kinase Reaction: The reaction is initiated by adding the enzyme/substrate mixture to wells of a 384-well plate containing the diluted GDC-0349. The final DMSO concentration is kept constant (e.g., 1%). The plate is incubated for 30 minutes at room temperature to allow the kinase reaction to proceed.

-

Detection: The reaction is stopped, and a detection solution containing a terbium-labeled antibody specific for phosphorylated 4E-BP1 is added.

-

Signal Reading: After a 30-minute incubation, the plate is read on a TR-FRET-compatible plate reader. The signal is proportional to the amount of phosphorylated substrate.

-

Data Analysis: The Ki values are calculated from the dose-response curves using the Morrison equation for tight-binding inhibitors.[6]

In Vivo Tumor Xenograft Efficacy Study

This protocol provides a representative method for assessing the anti-tumor activity of GDC-0349 in a mouse xenograft model.

Methodology:

-

Cell Culture and Implantation:

-

Human cancer cells (e.g., MCF7-neo/Her2, PC3, or 786-O) are cultured under standard conditions.

-

Female athymic nude mice are used. For estrogen-dependent cell lines like MCF7, recipient mice are pre-implanted with an estrogen pellet to support tumor growth.

-

A suspension of 5 x 10⁶ cells in a 1:1 mixture of saline or HBSS and Matrigel is injected subcutaneously into the flank or mammary fat pad of each mouse.

-

-

Tumor Growth and Randomization:

-

Tumors are allowed to grow, and their volumes are monitored twice weekly using caliper measurements (Volume = (length x width²)/2).

-

Once tumors reach a mean volume of approximately 200-250 mm³, the mice are randomized into vehicle control and treatment groups.

-

-

Drug Formulation and Administration:

-

Efficacy Assessment:

-

Tumor volumes and body weights are measured twice weekly for the duration of the study (typically 14-24 days).[7]

-

The primary endpoint is tumor growth inhibition (TGI), calculated as the percentage difference in the mean tumor volume of the treated group compared to the vehicle control group.

-

-

Pharmacodynamic Analysis (Optional):

-

At the end of the study, or at specific time points post-dosing, tumors can be excised.

-

Tumor lysates are prepared and analyzed by Western blot to measure the levels of phosphorylated downstream markers of mTORC1 (p-4EBP1) and mTORC2 (p-Akt S473) to confirm target engagement.

-

Summary and Future Directions

GDC-0349 is a well-characterized, potent, and selective dual mTORC1/mTORC2 inhibitor with demonstrated preclinical anti-tumor activity. Its ability to overcome the limitations of first-generation mTOR inhibitors makes it a valuable tool for cancer research and a potential candidate for clinical development. GDC-0349 has been investigated in Phase I clinical trials for solid tumors and Non-Hodgkin's lymphoma.[7] Further research may focus on identifying predictive biomarkers of response, exploring rational combination strategies with other targeted agents, and elucidating potential mechanisms of resistance.

References

- 1. researchgate.net [researchgate.net]

- 2. Discovery and Biological Profiling of Potent and Selective mTOR Inhibitor GDC-0349 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Isoform- and phosphorylation-specific multiplexed quantitative pharmacodynamics of drugs targeting PI3K and MAPK signaling in xenograft models and clinical biopsies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubcompare.ai [pubcompare.ai]

- 5. Choosing the Right Protocol to Establish MCF-7 Tumor Xenograft in Nude Mice | Bentham Science [benthamscience.com]

- 6. MCF7 Xenograft Model - Altogen Labs [altogenlabs.com]

- 7. selleckchem.com [selleckchem.com]

Methodological & Application

GDC-0349: In Vitro Cell Culture Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

GDC-0349 is a potent and selective ATP-competitive inhibitor of the mammalian target of rapamycin (mTOR) with a Ki of 3.8 nM.[1] It effectively inhibits both mTORC1 and mTORC2 complexes, making it a valuable tool for investigating the PI3K/Akt/mTOR signaling pathway, which is frequently dysregulated in cancer.[1] These application notes provide detailed protocols for in vitro cell culture experiments using GDC-0349, including cell viability, western blotting, and apoptosis assays. Quantitative data on its activity in various cancer cell lines are also presented to facilitate experimental design.

Mechanism of Action

GDC-0349 is an orally bioavailable, ATP-competitive inhibitor of mTOR. By selectively binding to and inhibiting the activity of mTOR, GDC-0349 can lead to the induction of tumor cell apoptosis and a decrease in tumor cell proliferation. The PI3K/Akt/mTOR pathway, a critical regulator of cell growth and proliferation, is often overactive in human cancers, making mTOR a key therapeutic target. GDC-0349's inhibition of both mTORC1 and mTORC2 allows for the comprehensive blockade of downstream signaling, including the phosphorylation of 4EBP1 and Akt at serine 473.[1]

Data Presentation

Quantitative Data Summary

The inhibitory activity of GDC-0349 has been characterized across various cancer cell lines. The following table summarizes key quantitative data points for easy reference and comparison.

| Parameter | Cell Line | Value | Reference |

| Ki | - | 3.8 nM | [1] |

| IC50 | Prostate Cancer Cell Line | 310 nM (EC50 for anti-proliferative activity) | [2] |

| IC50 | A549 (Lung Carcinoma) | Not explicitly stated, but effective concentrations for viability inhibition are in the range of 5-500 nM. | [3] |

| IC50 | PC-3 (Prostate Cancer) | Not explicitly stated, but GDC-0349 is efficacious in PC3 xenograft models. | [1] |

| IC50 | MCF-7 (Breast Cancer) | Not explicitly stated, but GDC-0349 is efficacious in MCF7-neo/Her2 xenograft models. | [1] |

| IC50 | Hela (Cervical Cancer) | Not explicitly stated in the provided context. | |

| IC50 | HepG2 (Hepatocellular Carcinoma) | Not explicitly stated in the provided context. |

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the PI3K/Akt/mTOR signaling pathway targeted by GDC-0349 and a general experimental workflow for its in vitro evaluation.

Caption: PI3K/Akt/mTOR signaling pathway with GDC-0349 inhibition.

Caption: General experimental workflow for in vitro GDC-0349 studies.

Experimental Protocols

Preparation of GDC-0349 Stock Solution

Materials:

-

GDC-0349 powder

-

Dimethyl sulfoxide (DMSO), cell culture grade

-

Sterile microcentrifuge tubes

Protocol:

-

GDC-0349 is soluble in DMSO at a concentration of 91 mg/mL (201.08 mM).[1][4]

-

To prepare a 10 mM stock solution, weigh the appropriate amount of GDC-0349 powder and dissolve it in the required volume of DMSO. For example, to make 1 mL of a 10 mM stock, dissolve 4.5255 mg of GDC-0349 in 1 mL of DMSO.

-

Vortex thoroughly to ensure complete dissolution.

-

Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

-

Store the stock solution at -20°C for up to one month or at -80°C for up to one year.[1]

Cell Viability Assay (CCK-8 or MTT)

Materials:

-

Cancer cell line of interest (e.g., A549)

-

Complete cell culture medium

-

96-well cell culture plates

-

GDC-0349 stock solution

-

Cell Counting Kit-8 (CCK-8) or MTT reagent

-

Microplate reader

Protocol:

-

Seed cells into 96-well plates at a density of approximately 3,000 cells per well in 100 µL of complete medium.[3]

-

Allow the cells to adhere and grow overnight in a humidified incubator at 37°C and 5% CO2.

-

Prepare serial dilutions of GDC-0349 in complete medium from the stock solution. A suggested concentration range is 5 nM to 500 nM.[3] Remember to include a DMSO vehicle control (at the same final concentration as the highest GDC-0349 treatment).

-

Remove the medium from the wells and add 100 µL of the GDC-0349 dilutions or vehicle control to the respective wells.

-

Incubate the plates for 24, 48, 72, or 96 hours.[3]

-

At the end of the incubation period, add 10 µL of CCK-8 reagent to each well and incubate for 1-4 hours, or add MTT reagent and incubate, following the manufacturer's instructions.

-

Measure the absorbance at the appropriate wavelength (e.g., 450 nm for CCK-8) using a microplate reader.[3]

-

Calculate cell viability as a percentage of the vehicle-treated control and plot a dose-response curve to determine the IC50 value.

Western Blot Analysis

Materials:

-

Cancer cell line of interest

-

6-well cell culture plates

-

GDC-0349 stock solution

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibodies (e.g., phospho-Akt (Ser473), total Akt, phospho-4EBP1, total 4EBP1, GAPDH)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

Protocol:

-

Seed cells in 6-well plates and allow them to grow to 70-80% confluency.

-

Treat the cells with various concentrations of GDC-0349 (e.g., 0, 25, 100, 500 nM) for a specified time (e.g., 24 hours).

-

Wash the cells with ice-cold PBS and lyse them with RIPA buffer.

-

Determine the protein concentration of the lysates using a BCA assay.

-

Prepare protein samples for electrophoresis by adding Laemmli sample buffer and boiling.

-

Load equal amounts of protein (e.g., 20-30 µg) per lane on an SDS-PAGE gel.

-

Perform electrophoresis and transfer the proteins to a membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C. Recommended starting dilutions are typically 1:1000.

-

Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody (typically 1:2000 to 1:5000 dilution) for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

Add the chemiluminescent substrate and visualize the protein bands using an imaging system. GDC-0349 is expected to decrease the phosphorylation of Akt (S473) and 4EBP1.[1]

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

Materials:

-

Cancer cell line of interest

-

6-well cell culture plates

-

GDC-0349 stock solution

-

Annexin V-FITC/PI Apoptosis Detection Kit

-

Flow cytometer

Protocol:

-

Seed cells in 6-well plates (e.g., 1 x 10^5 to 2 x 10^5 cells/well) and allow them to attach overnight.[3]

-

Treat the cells with GDC-0349 at various concentrations (e.g., 0, 25, 100 nM) for a predetermined time (e.g., 72 hours).[3]

-

Harvest both the floating and adherent cells. For adherent cells, use trypsin and then combine with the supernatant.

-

Wash the cells twice with cold PBS and centrifuge.

-

Resuspend the cell pellet in 1X binding buffer provided in the kit.

-

Add Annexin V-FITC and Propidium Iodide to the cell suspension according to the manufacturer's protocol.

-

Incubate the cells in the dark for 15 minutes at room temperature.

-

Analyze the cells by flow cytometry within one hour. The cell populations can be distinguished as follows:

-

Viable cells: Annexin V-negative and PI-negative

-

Early apoptotic cells: Annexin V-positive and PI-negative

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive

-

Necrotic cells: Annexin V-negative and PI-positive

-

References

GDC-0349: Effective Concentration and Cellular Effects in MCF7 Breast Cancer Cells

Application Note and Protocols

Abstract

GDC-0349 is a potent and selective, ATP-competitive inhibitor of the mammalian target of rapamycin (mTOR) kinase, targeting both mTORC1 and mTORC2 complexes.[1] This application note provides a summary of the effective concentration of GDC-0349 in the human breast cancer cell line MCF7, along with detailed protocols for assessing its impact on cell viability, mTOR signaling pathway activity, and cell cycle progression. The provided information is intended for researchers, scientists, and drug development professionals working in oncology and cell biology.

Introduction

The phosphatidylinositol 3-kinase (PI3K)/Akt/mTOR signaling pathway is a critical regulator of cell growth, proliferation, survival, and metabolism. Its aberrant activation is a frequent event in many human cancers, including breast cancer, making it a prime target for therapeutic intervention. GDC-0349 is a second-generation mTOR inhibitor that, by targeting both mTORC1 and mTORC2, offers a more complete shutdown of the mTOR pathway compared to earlier rapamycin analogs. This document outlines the effective concentration of GDC-0349 in MCF7 cells and provides protocols to study its biological effects.

Data Presentation

The effective concentration of GDC-0349 in MCF7 cells has been determined through cell viability assays. The half-maximal inhibitory concentration (IC50) provides a key metric for the potency of the compound.

| Cell Line | Compound | Assay | Incubation Time | IC50 (µM) |

| MCF7 | GDC-0349 | MTT Assay | 72 hours | 0.567 |

Table 1: GDC-0349 IC50 in MCF7 Cells. Data from MedchemExpress product information.

Further studies in other cancer cell lines, such as non-small cell lung cancer (NSCLC), have shown GDC-0349 to be effective in the nanomolar to low micromolar range, with an IC50 between 25-100 nM. This suggests that the effective concentration for significant biological activity in MCF7 cells is likely to be in a similar range.

Signaling Pathway and Experimental Workflow Diagrams

To visualize the mechanism of action of GDC-0349 and the experimental approaches to characterize it, the following diagrams are provided.

Caption: GDC-0349 inhibits both mTORC1 and mTORC2 complexes.

References

Application Notes and Protocols for GDC-0349 in Mouse Xenograft Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

GDC-0349 is a potent and selective ATP-competitive inhibitor of the mammalian target of rapamycin (mTOR), a critical component of the PI3K/Akt/mTOR signaling pathway.[1][2] Dysregulation of this pathway is a common feature in many human cancers, making mTOR an attractive therapeutic target.[2] GDC-0349 has demonstrated dose-dependent efficacy in various mouse xenograft models of cancer, inhibiting both mTORC1 and mTORC2 complexes.[1][2][3] These application notes provide detailed protocols for the use of GDC-0349 in preclinical mouse xenograft studies, including dosage information, preparation of the dosing solution, and establishment of common xenograft models.

Data Presentation

GDC-0349 Dosage in Mouse Xenograft Models

The following table summarizes the dosages of GDC-0349 used in different mouse xenograft models, as reported in preclinical studies. The administration route for all listed studies is oral (p.o.) once daily (QD).

| Xenograft Model | Cancer Type | Mouse Strain | Dosage Range (mg/kg) | Efficacy |

| MCF7-neo/Her2 | Breast Cancer | Athymic Nude | 10 - 80 | Dose-dependent tumor growth inhibition, with stasis at the maximum tolerated dose.[1][2] |

| PC3 | Prostate Cancer | Athymic Nude | Not specified, but shown to be efficacious. | Tumor growth inhibition.[1][2] |

| 786-O | Renal Cancer | Athymic Nude | Not specified, but shown to be efficacious. | Tumor growth inhibition.[1] |

| A549 | Lung Cancer | Not specified | Not specified, but shown to be efficacious in combination with a MEK inhibitor. | Modest single-agent activity, significant tumor growth inhibition in combination with a MEK inhibitor.[2] |

Experimental Protocols

Preparation of GDC-0349 Dosing Solution (Oral Gavage)

This protocol describes the preparation of a GDC-0349 suspension for oral administration to mice. A common vehicle for this compound is 0.5% methylcellulose with 0.2% Tween 80.

Materials:

-

GDC-0349 powder

-

Methylcellulose (0.5% w/v in sterile water)

-

Tween 80 (0.2% v/v in sterile water)

-

Sterile water

-

Sterile conical tubes (15 mL and 50 mL)

-

Stir plate and magnetic stir bar

-

Scale

-

Spatula

Procedure:

-

Calculate the required amount of GDC-0349 based on the desired concentration and final volume. For example, to prepare 10 mL of a 10 mg/mL solution, weigh out 100 mg of GDC-0349.

-

Prepare the vehicle solution by first dissolving the appropriate amount of methylcellulose in sterile water with stirring. This may require heating to fully dissolve. Allow the solution to cool to room temperature.

-

Add Tween 80 to the methylcellulose solution to a final concentration of 0.2% and mix thoroughly.

-

In a sterile conical tube, add the weighed GDC-0349 powder.

-

Add a small volume of the vehicle to the powder and vortex to create a paste. This helps to ensure the compound is well wetted and reduces clumping.

-

Gradually add the remaining vehicle to the paste while continuously vortexing or stirring to form a homogenous suspension.

-

Store the suspension at 4°C and protect from light. Ensure the suspension is thoroughly mixed before each use.

Establishment of Subcutaneous Xenograft Models

The following are generalized protocols for establishing common subcutaneous xenograft models. Specific cell numbers and the use of Matrigel may need to be optimized for your specific cell line and laboratory conditions.

General Materials:

-

Cancer cell line of interest (e.g., A549, PC3, MCF-7)

-

Appropriate cell culture medium and supplements

-

Phosphate-buffered saline (PBS), sterile

-

Trypsin-EDTA

-

Matrigel® Basement Membrane Matrix (optional, but recommended for some cell lines)

-

Immunocompromised mice (e.g., Athymic Nude, NOD/SCID)[4]

-

Syringes (1 mL) with needles (26-27 gauge)

-

Hemocytometer or automated cell counter

-

Centrifuge

Protocol for A549 Xenograft Model: [5][6]

-

Culture A549 cells in appropriate medium until they reach 80-90% confluency.

-

Harvest the cells by trypsinization, neutralize the trypsin, and collect the cells by centrifugation.

-

Resuspend the cell pellet in sterile PBS or serum-free medium and perform a cell count.

-

Centrifuge the cells again and resuspend the pellet in a 1:1 mixture of sterile PBS and Matrigel to a final concentration of 1 x 10⁷ cells per 100-200 µL. Keep the cell suspension on ice to prevent the Matrigel from solidifying.

-

Subcutaneously inject 100-200 µL of the cell suspension into the flank of each mouse.

-

Monitor the mice for tumor formation. Tumors are typically palpable within 1-2 weeks.

-

Begin treatment when tumors reach a predetermined size (e.g., 100-150 mm³).[6]

Protocol for PC3 Xenograft Model: [7][8]

-

Follow the general cell harvesting and preparation steps as described for the A549 model.

-

Resuspend the PC3 cells in a 1:1 mixture of sterile PBS and Matrigel to a final concentration of 2-10 x 10⁶ cells per 100 µL.[9]

-

Subcutaneously inject 100 µL of the cell suspension into the flank of each male nude mouse.

-

Monitor tumor growth and initiate treatment when tumors reach the desired volume (e.g., 100-150 mm³).[8]

Protocol for MCF-7 Xenograft Model: [10][11] Note: MCF-7 cells are estrogen-dependent and require estrogen supplementation for tumor growth in vivo.

-

One week prior to cell injection, implant a slow-release 17β-estradiol pellet (e.g., 0.72 mg, 60-day release) subcutaneously in the dorsal region of each female ovariectomized nude mouse.

-

Culture and harvest MCF-7 cells as previously described.

-

Resuspend the cells in a 1:1 mixture of sterile PBS and Matrigel to a final concentration of 5 x 10⁶ cells per 100 µL.

-

Inject 100 µL of the cell suspension into the mammary fat pad of each mouse.

-

Monitor tumor growth. MCF-7 tumors generally grow slower than other cell lines. Initiate treatment when tumors are established.

Administration of GDC-0349 by Oral Gavage

This protocol outlines the procedure for administering the prepared GDC-0349 suspension to mice.

Materials:

-

Prepared GDC-0349 suspension

-

Appropriate size gavage needle (e.g., 20-22 gauge for adult mice)[12]

-

1 mL syringe

-

Animal scale

Procedure:

-

Warm the GDC-0349 suspension to room temperature and mix thoroughly by vortexing or inverting to ensure a uniform suspension.

-

Weigh each mouse to determine the correct volume of the suspension to administer based on the desired mg/kg dose.

-

Draw the calculated volume of the GDC-0349 suspension into the syringe fitted with a gavage needle.

-

Gently restrain the mouse, ensuring the head and body are in a straight line to facilitate the passage of the gavage needle.

-

Carefully insert the gavage needle into the esophagus. Do not force the needle; if resistance is met, withdraw and re-insert.

-

Slowly administer the suspension.

-

Gently remove the gavage needle and return the mouse to its cage.

-

Monitor the mouse for a few minutes after dosing to ensure there are no adverse reactions.[12]

Mandatory Visualization

Caption: GDC-0349 inhibits the PI3K/Akt/mTOR signaling pathway.

Caption: Experimental workflow for GDC-0349 efficacy studies.

References

- 1. selleckchem.com [selleckchem.com]

- 2. Discovery and Biological Profiling of Potent and Selective mTOR Inhibitor GDC-0349 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A549 Xenograft Model - Altogen Labs [altogenlabs.com]

- 6. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]

- 7. PC3 Xenograft Model - Altogen Labs [altogenlabs.com]

- 8. reactionbiology.com [reactionbiology.com]

- 9. researchgate.net [researchgate.net]

- 10. MCF7 Xenograft Model - Altogen Labs [altogenlabs.com]

- 11. altogenlabs.com [altogenlabs.com]

- 12. animalcare.ubc.ca [animalcare.ubc.ca]

Application Notes and Protocols for GDC-0349 Oral Administration in Vivo Studies

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the in vivo oral administration of GDC-0349, a potent and selective dual mTORC1/mTORC2 inhibitor. The protocols and data presented are synthesized from preclinical studies and are intended to guide the design and execution of similar research.

Mechanism of Action